molecular formula C10H7N3O3 B2392003 2-Cyano-3-(2-nitrophenyl)acrylamide CAS No. 75825-37-5

2-Cyano-3-(2-nitrophenyl)acrylamide

Cat. No. B2392003
CAS RN: 75825-37-5
M. Wt: 217.184
InChI Key: YKEDYNCEMRNXKV-VMPITWQZSA-N
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Description

“2-Cyano-3-(2-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C10H7N3O3 . It has an average mass of 217.181 Da and a monoisotopic mass of 217.048737 Da .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-Cyano-3-(2-nitrophenyl)acrylamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-Cyano-3-(2-nitrophenyl)acrylamide” consists of a cyano group (-CN), a nitrophenyl group, and an acrylamide group. The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Cyanoacetamides like “2-Cyano-3-(2-nitrophenyl)acrylamide” are known to undergo a variety of chemical reactions. For instance, they can participate in condensation and substitution reactions due to the active hydrogen on the C-2 of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-3-(2-nitrophenyl)acrylamide” would depend on its molecular structure. It has a molecular weight of 217.186 . More specific properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Corrosion Inhibition in Nitric Acid Solutions

A study explored the effectiveness of certain acrylamide derivatives, including ones related to 2-cyano-3-(2-nitrophenyl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. The compounds were characterized using various spectroscopic methods and demonstrated significant efficiency in reducing corrosion, with effectiveness reaching up to 86.1% under certain conditions (Abu-Rayyan et al., 2022).

Optoelectronic Properties and Fluorescence

Research on 3-aryl-2-cyano acrylamide derivatives, closely related to 2-cyano-3-(2-nitrophenyl)acrylamide, revealed their distinct optical properties due to different stacking modes. The compounds showed varying luminescence behaviors, with some undergoing significant changes upon grinding due to phase transformation. This highlights their potential application in mechanofluorochromics (Song et al., 2015).

Synthesis of Pharmaceutical Intermediates

The compound has been utilized in synthesizing pharmaceutical intermediates. For instance, ethyl 2-aminoquinoline-3-carboxylate was synthesized from 2-cyano-3-(2-nitrophenyl)-ethyl acrylate, demonstrating the compound's role in creating valuable chemical intermediates (Luo Yan-ping, 2011).

Antiviral and Antioxidant Activities

The compound's derivatives have been examined for various biological activities. Some derivatives have shown promising antiviral properties, while others have been evaluated for their antioxidant and anti-inflammatory activities. These studies highlight the potential of 2-cyano-3-(2-nitrophenyl)acrylamide derivatives in medicinal chemistry (Yang et al., 2010) (Madhavi & Sreeramya, 2017).

Crystallographic and Structural Studies

Structural determination and crystallographic studies of acrylamide derivatives have been conducted to understand their chemical and physical properties. These studies provide insights into the molecular structure and potential applications of these compounds in various scientific fields (Kariuki et al., 2022).

Future Directions

The future directions for research on “2-Cyano-3-(2-nitrophenyl)acrylamide” could include further exploration of its synthesis, reactivity, and potential applications. For instance, it could be interesting to investigate its potential use in the development of new pharmaceuticals or materials .

properties

IUPAC Name

(E)-2-cyano-3-(2-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13(15)16/h1-5H,(H2,12,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEDYNCEMRNXKV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(2-nitrophenyl)acrylamide

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